REACTION_CXSMILES
|
[CH2:1]([C:3]([OH:8])([CH2:6][CH3:7])[C:4]#[CH:5])[CH3:2].CCN(CC)CC.[C:16](OC(=O)C)(=[O:18])[CH3:17].CO>N1C=CC=CC=1.CN(C1C=CN=CC=1)C>[C:16]([O:8][C:3]([CH2:6][CH3:7])([CH2:1][CH3:2])[C:4]#[CH:5])(=[O:18])[CH3:17]
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C#C)(CC)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
1.25 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 5 d
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ether (100 mL) and water (100 mL)
|
Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with ether (100 mL)
|
Type
|
WASH
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Details
|
The organic layers were washed sequentially with 2 N NaHSO4 and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation under reduced pressure
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C#C)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 58.8% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |